molecular formula C21H18N6O12S3 B14642016 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 56221-21-7

1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane

Cat. No.: B14642016
CAS No.: 56221-21-7
M. Wt: 642.6 g/mol
InChI Key: RBDCFOKYFLTEPC-UHFFFAOYSA-N
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Description

1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the nitrophenylsulfonyl groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride. The reactions are usually carried out in an inert atmosphere at room temperature or slightly elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

Major Products

Scientific Research Applications

1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modulation of their activity. The nitrophenylsulfonyl groups can also participate in redox reactions, affecting the oxidative state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound without the nitrophenylsulfonyl groups.

    2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with different substituents on the triazine ring.

    Hexamethylmelamine: A triazine derivative with antitumor properties.

Uniqueness

1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to its highly functionalized structure, which provides multiple reactive sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Properties

CAS No.

56221-21-7

Molecular Formula

C21H18N6O12S3

Molecular Weight

642.6 g/mol

IUPAC Name

1,3,5-tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane

InChI

InChI=1S/C21H18N6O12S3/c28-25(29)16-4-1-7-19(10-16)40(34,35)22-13-23(41(36,37)20-8-2-5-17(11-20)26(30)31)15-24(14-22)42(38,39)21-9-3-6-18(12-21)27(32)33/h1-12H,13-15H2

InChI Key

RBDCFOKYFLTEPC-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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